2-(4-(4-(2,3-Dichlorophenyl)piperazin-1-yl)butyl)isoindoline-1,3-dione
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Overview
Description
2-(4-(4-(2,3-Dichlorophenyl)piperazin-1-yl)butyl)isoindoline-1,3-dione is a complex organic compound that belongs to the class of isoindoline derivatives. This compound is characterized by the presence of a piperazine ring substituted with a 2,3-dichlorophenyl group and a butyl chain linked to an isoindoline-1,3-dione core. Isoindoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
The synthesis of 2-(4-(4-(2,3-Dichlorophenyl)piperazin-1-yl)butyl)isoindoline-1,3-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Piperazine Intermediate: The reaction begins with the preparation of 1-(2,3-dichlorophenyl)piperazine by reacting 2,3-dichloroaniline with piperazine in the presence of a suitable solvent and catalyst.
Alkylation: The piperazine intermediate is then alkylated with 1,4-dibromobutane to form 1-(4-(2,3-dichlorophenyl)piperazin-1-yl)butane.
Cyclization: The final step involves the cyclization of the alkylated product with phthalic anhydride to yield this compound.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.
Chemical Reactions Analysis
2-(4-(4-(2,3-Dichlorophenyl)piperazin-1-yl)butyl)isoindoline-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced derivatives.
Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, dichloromethane), catalysts (e.g., palladium on carbon), and specific temperature and pressure settings. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Mechanism of Action
The mechanism of action of 2-(4-(4-(2,3-Dichlorophenyl)piperazin-1-yl)butyl)isoindoline-1,3-dione involves its interaction with specific molecular targets and pathways. The compound is known to bind to cholinesterase enzymes, inhibiting their activity and thereby increasing the levels of acetylcholine in the synaptic cleft. This action can enhance cholinergic neurotransmission, which is beneficial in conditions like Alzheimer’s disease . Additionally, the compound may interact with other receptors and enzymes, contributing to its diverse biological effects.
Comparison with Similar Compounds
2-(4-(4-(2,3-Dichlorophenyl)piperazin-1-yl)butyl)isoindoline-1,3-dione can be compared with other similar compounds, such as:
2-(2-(4-(2-chlorobenzyl)piperazin-1-yl)ethyl)isoindoline-1,3-dione: This compound has a similar structure but with a different substitution pattern on the piperazine ring, leading to variations in biological activity.
1,4-Bis(4-(2,3-dichlorophenyl)piperazin-1-yl)butane: This compound lacks the isoindoline-1,3-dione core but shares the piperazine and dichlorophenyl moieties, resulting in different pharmacological properties.
The uniqueness of this compound lies in its specific combination of structural features, which contribute to its distinct biological activities and potential therapeutic applications.
Properties
Molecular Formula |
C22H23Cl2N3O2 |
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Molecular Weight |
432.3 g/mol |
IUPAC Name |
2-[4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butyl]isoindole-1,3-dione |
InChI |
InChI=1S/C22H23Cl2N3O2/c23-18-8-5-9-19(20(18)24)26-14-12-25(13-15-26)10-3-4-11-27-21(28)16-6-1-2-7-17(16)22(27)29/h1-2,5-9H,3-4,10-15H2 |
InChI Key |
SGVBRIHFEULKBC-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CCCCN2C(=O)C3=CC=CC=C3C2=O)C4=C(C(=CC=C4)Cl)Cl |
Origin of Product |
United States |
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